molecular formula C12H11Cl2N B2394658 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole CAS No. 866152-52-5

1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole

Cat. No.: B2394658
CAS No.: 866152-52-5
M. Wt: 240.13
InChI Key: NCDPUUHTNZPKBK-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The systematic identification of this compound follows established nomenclature conventions for substituted pyrrole compounds. According to the International Union of Pure and Applied Chemistry naming system, this compound is formally designated as this compound, reflecting its core pyrrole structure with specific positional substitutions. The Chemical Abstracts Service has assigned this compound the registry number 866152-52-5, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature systems recognize this compound under various names including 1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole and 1H-pyrrole, 1-(3,4-dichlorophenyl)-2,5-dimethyl-, demonstrating the flexibility in chemical naming conventions while maintaining structural accuracy.

The molecular structure of this compound exhibits a molecular formula of C₁₂H₁₁Cl₂N, corresponding to a molecular weight of 240.13 atomic mass units. Structural analysis reveals a five-membered pyrrole ring system where the nitrogen atom at position 1 bears a 3,4-dichlorophenyl substituent, while methyl groups occupy positions 2 and 5 of the pyrrole ring. The International Chemical Identifier for this compound is expressed as InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3, providing a standardized representation of its molecular connectivity. The corresponding InChI Key NCDPUUHTNZPKBK-UHFFFAOYSA-N serves as a condensed identifier for computational applications and database queries.

Property Value Source Reference
Molecular Formula C₁₂H₁₁Cl₂N
Molecular Weight 240.13 g/mol
Chemical Abstracts Service Number 866152-52-5
Melting Point Range Not specified in available data -
Physical State Solid
Purity (Commercial) 95-97%

The structural configuration demonstrates the characteristic aromatic nature of the pyrrole ring system, enhanced by the presence of the dichlorophenyl group which introduces additional aromatic character to the molecule. Computational chemistry analysis indicates specific electronic parameters including a topological polar surface area of 4.93 square angstroms and a calculated logarithmic partition coefficient of 4.40094, suggesting favorable lipophilicity characteristics. The molecule contains one hydrogen bond acceptor and zero hydrogen bond donors, with one rotatable bond connecting the pyrrole ring to the dichlorophenyl substituent. These structural features contribute to the compound's overall molecular geometry and influence its chemical reactivity patterns in various synthetic applications.

Historical Context in Heterocyclic Chemistry Research

The historical development of pyrrole chemistry traces its origins to early nineteenth-century discoveries that laid the foundation for understanding heterocyclic aromatic systems. Ferdinand Runge first identified pyrrole in coal tar during May 1834, naming the compound from the Greek word meaning "red oil" due to the characteristic red coloration observed when pyrrole vapor interacted with a pine splint moistened with hydrochloric acid. This seminal discovery marked the beginning of systematic investigations into five-membered nitrogen-containing heterocycles, establishing pyrrole as a fundamental building block in organic chemistry research. Runge's work followed earlier observations by Johann Konrad Dippel, who had produced bone oil through destructive distillation processes around 1700, though Dippel did not isolate or identify the specific pyrrole components present in his preparations.

The progression from basic pyrrole identification to sophisticated substituted derivatives like this compound represents centuries of advancement in heterocyclic chemistry methodologies. Thomas Anderson's contributions in the mid-1880s proved particularly significant, as he successfully isolated pure pyrrole through repeated distillation of approximately 250 gallons of ivory oil, demonstrating the persistence required for early heterocyclic compound purification. These historical efforts established the experimental foundation for understanding pyrrole chemistry and enabled subsequent generations of chemists to develop more sophisticated synthetic approaches for creating complex substituted pyrrole derivatives.

The evolution of pyrrole chemistry gained significant momentum during the twentieth century when industrial applications began to emerge. Du Pont Corporation initiated synthetic pyrrole production around the middle of the twentieth century, transitioning from extraction-based methods to controlled synthetic approaches that enabled consistent compound quality and availability. This industrial development created opportunities for researchers to explore substituted pyrrole derivatives more systematically, leading to the discovery and characterization of compounds like this compound.

Modern heterocyclic chemistry research has built upon these historical foundations to develop sophisticated understanding of pyrrole derivatives and their applications. Recent investigations into pyrrole macrocycle formation have revealed fundamental principles governing ring-forming reactions, particularly the tendency for pyrrole units to form stable tetrapyrrole macrocycles rather than tripyrrole arrangements. Research conducted by Hokkaido University scientists demonstrated that tripyrrolic macrocycles experience significant molecular strain, causing rapid transformation into more stable tetrapyrrolic configurations, thereby explaining the prevalence of four-membered pyrrole rings in natural systems like heme and chlorophyll. These findings contribute to broader understanding of how substituted pyrroles like this compound might behave in complex molecular assemblies and synthetic applications.

The contemporary research landscape surrounding substituted pyrroles continues to expand our understanding of structure-activity relationships within heterocyclic systems. Modern analytical techniques have enabled detailed characterization of compounds like this compound, providing insights into their electronic properties, molecular geometry, and potential synthetic utility. Current investigations focus on understanding how specific substitution patterns influence the chemical behavior of pyrrole derivatives, building upon the historical foundation established by early pioneers in heterocyclic chemistry research.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-2,5-dimethylpyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N/c1-8-3-4-9(2)15(8)10-5-6-11(13)12(14)7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDPUUHTNZPKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C2=CC(=C(C=C2)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Optimization

The reaction begins with the protonation of the carbonyl groups in 2,5-hexanedione (1), followed by nucleophilic attack by 3,4-dichlorophenylamine (2). Sequential dehydration steps yield the aromatic pyrrole ring (3). The use of acetic acid as both solvent and catalyst enhances reaction efficiency by facilitating proton transfer and stabilizing intermediates.

Representative Procedure

  • Reactants :
    • 2,5-Hexanedione (1.0 equiv, 22.8 g, 0.2 mol)
    • 3,4-Dichlorophenylamine (1.0 equiv, 32.6 g, 0.2 mol)
    • Glacial acetic acid (150 mL)
  • Conditions :

    • Reflux at 120°C for 4–6 hours under inert atmosphere.
    • Cooling to room temperature and precipitation in ice water.
  • Workup :

    • Filtration and recrystallization from methanol yields the product as a white solid (76% yield).

Key Analytical Data

  • Melting Point : 68–70°C
  • 1H NMR (DMSO-d6) : δ 1.98 (s, 6H, CH3), 5.76 (s, 2H, pyrrole-H), 7.34–7.41 (m, 4H, aryl-H).
  • Purity : 97% (HPLC).

Scalability and Industrial Relevance

This method’s scalability is evidenced by commercial availability of the compound through suppliers like AOBChem. Large-scale batches (>100 g) maintain consistent yields (70–76%) under optimized reflux conditions.

Alternative Synthetic Approaches

While the Paal-Knorr method dominates, exploratory routes have been investigated for specialized applications.

DABCO-Promoted Three-Component Synthesis

A green chemistry approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) to catalyze the coupling of phenacyl bromide, pentane-2,4-dione, and 3,4-dichlorophenylamine in aqueous media. However, this method primarily yields C-substituted pyrroles and is less effective for introducing 2,5-dimethyl groups.

Limitations :

  • Low regioselectivity for target substitution pattern.
  • Requires post-synthetic modifications to achieve desired structure.

Friedel-Crafts Acylation Strategies

Early attempts to functionalize pre-formed pyrroles via Friedel-Crafts acylation faced challenges with over-acylation. For example, chloroacetylation of 1-(3,4-dichlorophenyl)pyrrole derivatives produced mixtures of 3-mono- and 3,4-bis-acylated products.

Comparative Analysis of Synthetic Methods

Method Yield Conditions Advantages Disadvantages
Paal-Knorr Condensation 76% Acetic acid, reflux High yield, scalability Requires corrosive acid
DABCO Catalysis <40% Aqueous, 75–80°C Eco-friendly, mild conditions Low regioselectivity
Friedel-Crafts Acylation N/A Lewis acid catalysts Post-functionalization potential Over-acylation, poor control

Spectroscopic Characterization and Quality Control

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 13C NMR : Peaks at δ 12.66 ppm (methyl groups) and 106.18 ppm (pyrrole C-3/C-4) confirm ring substitution.
  • Aromatic Signals : The 3,4-dichlorophenyl group exhibits distinct doublets at δ 7.34 and 7.41 ppm (J = 9.0 Hz).

Mass Spectrometry

  • Molecular Ion : m/z 240.13 ([M]+), consistent with the molecular formula C12H11Cl2N.

Purity Assessment

  • HPLC : Retention time of 8.2 minutes (C18 column, acetonitrile/water).
  • Impurity Profile : <3% by-products, primarily unreacted diketone.

Chemical Reactions Analysis

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the 3 and 4 positions of the phenyl ring, using reagents like halogens or nitrating agents.

    Major Products: The major products formed from these reactions include various substituted pyrroles and phenyl derivatives.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways.

    Pathways Involved: It can affect pathways related to cell growth, apoptosis, and signal transduction, depending on its specific structure and functional groups.

Comparison with Similar Compounds

The following analysis compares 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole with four structural analogs, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs

Compound Name Phenyl Substituents Pyrrole Substituents Functional Groups Molecular Weight (g/mol) CAS Number
This compound (Target) 3,4-dichloro 2-Me, 5-Me None ~270.1* Not explicitly listed
1-(3-Chlorophenyl)-2,5-dimethyl-1H-pyrrole () 3-chloro 2-Me, 5-Me None ~235.7 32570-14-2
1-(3,5-Dichlorophenyl)-1H-pyrrole-2-carbaldehyde () 3,5-dichloro 2-carbaldehyde Aldehyde ~244.1 175136-79-5
1-(3,4-Diethoxyphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid () 3,4-diethoxy 2-Me, 5-Me, 3-carboxylic acid Carboxylic acid ~303.35 923768-61-0

*Calculated based on formula C₁₂H₁₁Cl₂N.

Key Observations:

In contrast, 1-(3,5-dichlorophenyl)-1H-pyrrole-2-carbaldehyde () features a 3,5-dichloro substitution pattern, which may alter electronic distribution and reactivity due to symmetry differences .

Functional Groups :

  • The aldehyde group in ’s compound increases electrophilicity, making it a candidate for condensation reactions or as a synthetic intermediate.
  • The carboxylic acid group in ’s compound significantly enhances water solubility and acidity (pKa ~4-5), enabling salt formation or coordination chemistry .

Substituent Position :

  • Methyl groups at positions 2 and 5 (target compound and ) likely hinder rotation, increasing conformational rigidity compared to unsubstituted pyrroles.

Lipophilicity and Solubility :

  • The 3,4-dichlorophenyl and methyl groups in the target compound suggest high lipophilicity (logP >3), favoring membrane permeability but limiting aqueous solubility.
  • The diethoxy and carboxylic acid groups in ’s compound reduce logP (estimated ~2.5) and improve solubility in polar solvents .

Biological Activity

1-(3,4-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole is a compound of significant interest due to its diverse biological activities. This article explores its potential applications in medicinal chemistry, particularly focusing on antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound features a pyrrole ring substituted with a dichlorophenyl group and two methyl groups at the 2 and 5 positions. Its molecular formula is C15H15Cl2NC_{15}H_{15}Cl_2N with a molecular weight of 284.14 g/mol. The presence of the electron-withdrawing dichlorophenyl group enhances its biological activity by increasing the compound's reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. It has been tested against various bacterial strains, including multidrug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis).

  • Mechanism of Action : The compound interacts with specific molecular targets in bacterial cells, potentially disrupting cell wall synthesis and metabolic pathways.
  • Case Study : In a study exploring derivatives of 2,5-dimethylpyrroles, several analogues demonstrated potent inhibitory effects against M. tuberculosis, with some derivatives showing minimum inhibitory concentrations (MIC) below 1 µg/mL while maintaining low cytotoxicity against human cells .

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms:

  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cell lines, leading to reduced proliferation.
  • Apoptosis Induction : The compound may trigger apoptosis in cancer cells by activating intrinsic pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The following table summarizes key findings regarding structural modifications and their impact on biological activity:

Modification Effect on Activity
Addition of bulky groupsEnhanced binding affinity to target proteins
Variation in halogen substituentsAltered antimicrobial potency
Changes in methyl group positioningAffected cytotoxicity profiles

Research Findings

Several studies have contributed to the understanding of this compound's biological activity:

  • Antitubercular Activity : A study highlighted the importance of the 2,5-dimethylpyrrole scaffold for antimycobacterial activity. Derivatives showed promising results against both drug-sensitive and multidrug-resistant M. tuberculosis strains .
  • Cytotoxicity Profiles : Selected derivatives were evaluated for their cytotoxic effects on human pulmonary fibroblasts and macrophages, showing a balance between antimicrobial efficacy and safety .
  • Molecular Docking Studies : Computational analyses revealed potential binding sites within bacterial proteins, suggesting mechanisms through which the compound exerts its effects .

Q & A

Basic: What are the optimal synthetic routes for introducing the 3,4-dichlorophenyl group to the pyrrole core?

Methodological Answer:
The synthesis of 1-(3,4-dichlorophenyl)-2,5-dimethyl-1H-pyrrole typically involves coupling a pre-functionalized pyrrole with a dichlorophenyl group. A general approach includes:

  • Buchwald-Hartwig amination or Ullmann-type coupling for aryl-pyrrole bond formation, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (XPhos) under inert conditions .
  • Cyclization strategies , such as Paal-Knorr pyrrole synthesis, where 1,4-diketones react with ammonia or amines. Substituted diketones can be pre-functionalized with halogens to enable subsequent coupling .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is critical to isolate the target compound from byproducts .

Basic: How can researchers validate the structural integrity of the synthesized compound?

Methodological Answer:
Routine characterization involves:

  • NMR spectroscopy :
    • ¹H NMR : Look for pyrrole ring protons (δ 6.2–6.8 ppm) and methyl groups (δ 2.1–2.5 ppm). The absence of NH protons confirms N-aryl substitution .
    • ¹³C NMR : Aromatic carbons from the dichlorophenyl group appear at δ 120–140 ppm, while pyrrole carbons resonate at δ 105–125 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FTIR : Absence of NH stretches (~3400 cm⁻¹) and presence of C-Cl stretches (~750 cm⁻¹) validate substitution .

Advanced: How to resolve contradictions in spectroscopic data for pyrrole derivatives with similar substitution patterns?

Methodological Answer:
Discrepancies in NMR or HRMS data often arise from:

  • Regioisomeric impurities : Use 2D NMR (COSY, HSQC) to assign coupling patterns and distinguish between 3,4- vs. 2,5-dichlorophenyl isomers .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility in the pyrrole ring or aryl group .
  • Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA software) to confirm assignments .

Advanced: What strategies enable functionalization of the pyrrole ring for structure-activity relationship (SAR) studies?

Methodological Answer:
Key modifications include:

  • Electrophilic substitution : Bromination (NBS) or nitration (HNO₃/H₂SO₄) at the pyrrole β-position, followed by Suzuki-Miyaura cross-coupling to introduce diverse substituents .
  • Aldehyde introduction : Vilsmeier-Haack formylation at the 3-position to create a reactive handle for further derivatization (e.g., hydrazone formation) .
  • Carboxylic acid derivatives : Hydrolysis of ester groups (e.g., using NaOH/EtOH) to generate carboxylates for metal coordination or amide bond formation .

Advanced: How can computational methods predict the compound’s electronic properties and reactivity?

Methodological Answer:

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to determine frontier molecular orbitals (HOMO/LUMO), predicting sites for electrophilic/nucleophilic attack .
  • TDDFT studies : Simulate UV-vis spectra to correlate absorption maxima with experimental data, aiding in photophysical applications .
  • Molecular docking : Screen against protein targets (e.g., kinases) to hypothesize binding modes, leveraging pyrrole’s aromatic stacking and halogen bonding capabilities .

Advanced: What are the challenges in analyzing halogenated pyrrole derivatives via mass spectrometry?

Methodological Answer:

  • Isotopic patterns : Chlorine (³⁵Cl/³⁷Cl) creates characteristic doublets (3:1 ratio) in MS spectra. Use high-resolution instruments (Q-TOF) to resolve overlapping peaks .
  • Fragmentation pathways : Halogen loss (e.g., Cl• elimination) dominates in EI-MS, complicating molecular ion detection. Soft ionization (ESI, APCI) is preferred .
  • Matrix effects : In LC-MS, co-eluting impurities can suppress ionization. Optimize mobile phases (e.g., 0.1% formic acid) and use internal standards (deuterated analogs) .

Basic: What safety precautions are necessary when handling halogenated pyrroles?

Methodological Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Chlorinated compounds may cause irritation .
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks from volatile intermediates (e.g., dichlorobenzenes) .
  • Waste disposal : Halogenated waste requires separate containers for incineration to prevent dioxin formation .

Advanced: How to design experiments to probe the compound’s potential as a kinase inhibitor?

Methodological Answer:

  • Enzyme assays : Use FRET-based kits (e.g., ADP-Glo™) to measure inhibition of ATP-binding kinases (e.g., EGFR, VEGFR) at varying concentrations (IC₅₀ determination) .
  • Cellular models : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK293) to assess selectivity .
  • Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER/CHARMM) to identify key residues for mutagenesis validation .

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